molecular formula C11H18O4 B138826 Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1489-97-0

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B138826
CAS No.: 1489-97-0
M. Wt: 214.26 g/mol
InChI Key: UXXWGBLTOSRBAY-UHFFFAOYSA-N
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Description

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions in toluene, with the removal of water by a Dean-Stark trap . The reaction scheme can be summarized as follows:

    Reactants: Ethyl 4-oxocyclohexanecarboxylate, ethylene glycol, concentrated sulfuric acid.

    Solvent: Toluene.

    Conditions: Reflux for 16 hours with water removal.

Chemical Reactions Analysis

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is not fully understood. its biological activities are thought to involve interactions with specific molecular targets such as metalloproteinases and TRPM8 receptors . These interactions can modulate various cellular pathways, leading to effects such as inhibition of enzyme activity or induction of apoptosis.

Comparison with Similar Compounds

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its combination of a spirocyclic structure with an ester functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-13-10(12)9-3-5-11(6-4-9)14-7-8-15-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXWGBLTOSRBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440753
Record name Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489-97-0
Record name Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
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Synthesis routes and methods I

Procedure details

4-oxo-cyclohexanecarboxylic acid ethyl ester (52.8 g, 0.31 mole, Merck, Order No. 814249), ethylene glycol (67.4 g, 1.08 mole) and p-toluenesulfonic acid (0.7 g) in toluene (160 ml) were stirred for 20 hours at RT, and the reaction solution was poured into diethyl ether (300 ml) and washed with water, sodium hydrogen carbonate solution and sodium chloride solution. The solution was dried (Na2SO4), concentrated by evaporation in vacuo, and the remaining colorless liquid was processed further without purification.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
67.4 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (5.00 g, 29.4 mmol) was dissolved in toluene (200 mL), and ethylene glycol (15 mL) and oxalic acid (500 mg) were added thereto, followed by stirring under heating and reflux for 5 hours. The reaction mixture was poured into a saturated aqueous solution of sodium hydrogencarbonate, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=8:2) to afford ethyl 1,4-dioxaspiro[4,5]decane-8-carboxylate (6.28 g, 99%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 4-ethoxycarbonyl-cyclohexanone (11.0 g, 64.6 mmol), 1,2-ethanediol (6.02 g, 96.9 mmol), and p-TsOH.H2O (620 mg, 3.2 mmol) in toluene (60 mL) was refluxed using a Dean-Stark to collect water overnight. The mixture was cooled to rt, then quenched with sat. aq. NaHCO3 (30 mL) and diluted with EtOAc (100 mL). The organic layer was washed with brine (30 mL), and dried over anhydrous sodium sulfate. The solvents were evaporated under reduced pressure to give the title compound as a light-yellow oil. 13.8 g, 100% yield. The material was used in next step without further purification. 1H NMR (CDCl3): 1.25 (t, J=7.1 Hz, 3H), 1.52-1.60 (m, 2H), 1.76-1.83 (m, 4H), 1.92-1.97 (m, 2H), 2.34 (m, 1H), 3.95 (s, 4H), 4.13 (q, J=7.1 Hz, 2H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 4-oxocyclohexanecarboxylate (31.8 g) in toluene (100 mL) was added ethylene glycol (36.5 mL) and p-toluenesulfonic acid monohydrate (0.426 g). The two phase mixture was stirred rapidly at ambient temperature for 72 hours. The reaction was diluted with water (900 mL) and extracted with ether (900 mL). The organic layer was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered. The title compound was obtained by concentration of the filtrate under high vacuum.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
0.426 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
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Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
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Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
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Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
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Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

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